N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine
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Overview
Description
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene ring system fused with a cyclopentane ring, and an alanine moiety attached via an oxyacetyl linkage. The compound’s distinct structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene ring system: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the cyclopentane ring: The chromene intermediate is then subjected to a cyclopentane ring formation reaction, which may involve the use of a cyclopentadiene derivative and a suitable catalyst.
Attachment of the oxyacetyl group: The resulting cyclopenta[c]chromene intermediate is then reacted with an acetylating agent, such as acetic anhydride, to introduce the oxyacetyl group.
Coupling with L-alanine: Finally, the oxyacetylated intermediate is coupled with L-alanine using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxyacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: Binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Gene Expression Modulation: Alters the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-alanine can be compared with other similar compounds, such as:
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl)oxy]acetyl}-L-alanine: Lacks the cyclopentane ring, resulting in different chemical and biological properties.
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-D-alanine: Contains the D-isomer of alanine, which may lead to different stereochemical interactions and biological activities.
N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-glycine: Contains glycine instead of alanine, resulting in different chemical reactivity and biological effects.
Properties
Molecular Formula |
C18H19NO6 |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
(2S)-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H19NO6/c1-9-6-13(24-8-15(20)19-10(2)17(21)22)16-11-4-3-5-12(11)18(23)25-14(16)7-9/h6-7,10H,3-5,8H2,1-2H3,(H,19,20)(H,21,22)/t10-/m0/s1 |
InChI Key |
UYZIKRNKXZIFFH-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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